Cas no 108906-93-0 (7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-)
![7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- structure](https://www.kuujia.com/scimg/cas/108906-93-0x500.png)
108906-93-0 structure
Product name:7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- 1,1',2,2'-tetramethoxy-5,5',6,6'-tetrahydro-4h,4'h-7,7'-bidibenzo[de,g]quinoline
- (+/-)-urabaine
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
- AC1L4E32
- AC1Q585E
- AR-1B3956
- KST-1B0025
- Urabaine
- DTXSID60148775
- Urabain
- 108906-93-0
- 8-(15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaen-8-yl)-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene
- 7,7'-Bi-4H-dibenzo(de,g)quinoline, 5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-
-
- Inchi: InChI=1S/C36H32N2O4/c1-39-25-17-19-13-15-37-33-27(19)31(35(25)41-3)23-11-7-5-9-21(23)29(33)30-22-10-6-8-12-24(22)32-28-20(14-16-38-34(28)30)18-26(40-2)36(32)42-4/h5-12,17-18,37-38H,13-16H2,1-4H3
- InChI Key: VAJJHVOLCGLYEI-UHFFFAOYSA-N
- SMILES: COC1C=C2C3C(=C(C4C5=CC=CC=C5C5C(=C(C=C6CCNC=4C=56)OC)OC)C4=CC=CC=C4C=3C=1OC)NCC2
Computed Properties
- Exact Mass: 556.23636
- Monoisotopic Mass: 556.236208
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 42
- Rotatable Bond Count: 5
- Complexity: 875
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 8.5
- Topological Polar Surface Area: 61
Experimental Properties
- Density: 1.272
- Boiling Point: 801.5°Cat760mmHg
- Flash Point: 327.3°C
- Refractive Index: 1.709
- PSA: 60.98
- LogP: 8.21280
7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy- Related Literature
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
108906-93-0 (7,7'-Bi-4H-dibenzo[de,g]quinoline,5,5',6,6'-tetrahydro-1,1',2,2'-tetramethoxy-) Related Products
- 1353981-63-1([1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-carbamic acid tert-butyl ester)
- 894039-10-2(N'-(4-chlorophenyl)-N-{2-2-(3-methylphenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}ethanediamide)
- 1220018-05-2(4-{(3-Bromo1,1'-biphenyl-4-yl)oxy-methyl}piperidine hydrochloride)
- 92760-19-5(Anhydrolutein II)
- 866149-36-2(1-(4-Fluorobenzyl)-3-(4-fluorophenyl)tetrahydro-2H-imidazol-2-one)
- 1804799-38-9(2-(Chloromethyl)-5-iodo-3-methyl-4-(trifluoromethoxy)pyridine)
- 2229094-48-6(3-(1-ethynylcyclopropyl)-2,5-dimethylfuran)
- 2013531-40-1(5-(5-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)
- 1496571-48-2(methyl 2-(carbamoylamino)propanoate)
- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)
Recommended suppliers
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
